molecular formula C19H20N4O2 B3001399 N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1797293-47-0

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B3001399
CAS No.: 1797293-47-0
M. Wt: 336.395
InChI Key: WQGHUIPTHUINHE-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(17-6-3-13-25-17)21-11-12-23-16-5-2-1-4-15(16)18(22-23)14-7-9-20-10-8-14/h3,6-10,13H,1-2,4-5,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGHUIPTHUINHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety linked to a pyridinyl-indazole structure. Its molecular formula is C18H21N5OC_{18}H_{21}N_5O, with a molecular weight of approximately 341.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of indazole and furan compounds exhibit significant anticancer activities. For example, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of related indazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 1.61 µg/mL for one derivative), indicating potent anticancer activity .

CompoundCell LineIC50 (µg/mL)
Compound AJurkat (Bcl-2)1.61 ± 1.92
Compound BA-4311.98 ± 1.22

Antibacterial Activity

Furan derivatives have also been recognized for their antibacterial properties. Research has shown that certain furan-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:
A study reported that a related furan derivative inhibited Escherichia coli growth with a minimum inhibitory concentration (MIC) of 64 µg/mL . This suggests that the furan moiety contributes significantly to the antibacterial activity of such compounds.

CompoundBacteriaMIC (µg/mL)
Derivative 1E. coli64
Derivative 2Staphylococcus aureus32

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways associated with growth and survival.
  • Cell Cycle Disruption: Evidence suggests that related compounds can induce apoptosis in cancer cells by disrupting the cell cycle .

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